1-(3-(dimethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one

Description

Properties

IUPAC Name |

1-[3-(dimethylamino)propyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-2-thiophen-2-yl-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3S2/c1-11-18(27-12(2)20-11)16(23)14-15(13-7-5-10-26-13)22(19(25)17(14)24)9-6-8-21(3)4/h5,7,10,15,24H,6,8-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPPDUWGPUWIKGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)C2=C(C(=O)N(C2C3=CC=CS3)CCCN(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-(dimethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one is a complex organic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This article summarizes the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

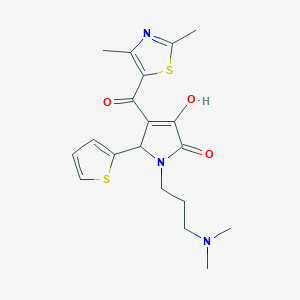

Chemical Structure

The structural formula of the compound can be represented as follows:

This structure features a thiazole moiety, a pyrrole ring, and a dimethylamino propyl group, which are key for its biological interactions.

Research indicates that the compound exhibits several biological activities through various mechanisms:

- Anticholinesterase Activity : The compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This inhibition can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer's disease .

- Neuroprotective Effects : In vitro studies suggest that the compound may protect neuronal cells from oxidative stress and apoptosis. This neuroprotection is associated with its ability to modulate signaling pathways involved in cell survival and death .

- Anti-inflammatory Properties : The compound may also exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines, which play a significant role in neurodegenerative diseases .

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

Case Studies

Several studies have explored the therapeutic implications of this compound:

- Alzheimer's Disease Model : In transgenic mice models of Alzheimer's disease, administration of the compound led to a significant reduction in amyloid-beta (Aβ) plaques and improved cognitive function. The study highlighted its dual role as both an AChE inhibitor and a neuroprotective agent .

- Inflammation Studies : In vitro experiments demonstrated that the compound could reduce the release of pro-inflammatory cytokines in macrophage cell lines, suggesting its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related analogs from the evidence, focusing on substituents, physical properties, and spectral

Key Observations

Substituent Effects on Solubility: The dimethylamino and diethylamino groups in the target compound (and analogs) improve solubility compared to nitro- or aryl-substituted compounds (e.g., ’s nitrobenzene derivative) . The hydroxyl group in the target compound may further enhance polarity, unlike the morpholinyl or ethoxyphenyl groups in .

Thermal Stability: Thiophene- and thiazole-containing compounds (e.g., ’s Compound 7b) exhibit higher melting points (>300°C), likely due to extended π-conjugation and rigid heterocyclic frameworks . The target compound’s melting point is unreported but expected to be lower than 300°C due to its flexible dimethylaminopropyl chain.

Spectral Signatures :

- IR spectra for carbonyl-containing analogs (e.g., and b) show C=O stretches near 1700 cm⁻¹, consistent with the target compound’s thiazole-carbonyl group .

- NMR signals for aliphatic CH3 groups (δ ~2.2–2.5 ppm) are common across analogs, but aromatic protons vary based on substitution patterns (e.g., thiophene vs. pyrazole) .

’s pyrrolidinone derivatives with thiazole groups showed antimicrobial activity, hinting at possible applications for the target compound if tested .

Contradictions and Limitations

- Yield Disparities : reports a 79% yield for a nitro-substituted compound, while ’s fluorinated analog has a lower yield (39%), possibly due to steric or electronic challenges in Suzuki couplings .

- Missing Data : The target compound lacks reported biological or computational data (e.g., docking studies using tools like Multiwfn in ), limiting direct mechanistic comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.